molecular formula C7H13NO2 B1386633 1,3-Dimethylpyrrolidine-3-carboxylic acid CAS No. 912771-28-9

1,3-Dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B1386633
CAS No.: 912771-28-9
M. Wt: 143.18 g/mol
InChI Key: NQIXAABODWHHFU-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidine-3-carboxylic acid (DMPCA) is a carboxylic acid derived from the pyrrolidine family of compounds. DMPCA is a versatile molecule that has been studied for its wide range of applications in the fields of organic synthesis, medicine, and biochemistry. DMPCA has been used in the synthesis of various organic compounds, and its mechanism of action has been studied for its potential use in drug development. Additionally, DMPCA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

1,3-Dimethylpyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. Additionally, this compound has been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. This compound has also been studied for its potential use in the synthesis of polymers, as well as its potential use as a catalyst in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as a proton acceptor and can facilitate the transfer of protons from one molecule to another. This process is known as proton transfer and is thought to be important in the synthesis of various compounds. Additionally, this compound is believed to be involved in the formation of hydrogen bonds, which are important for the formation of various biological structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may be involved in the regulation of cell signaling pathways and the production of various hormones. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

1,3-Dimethylpyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, this compound is non-toxic and can be used in a variety of chemical reactions. However, this compound also has some limitations. It is not soluble in water, which can limit its use in some experiments, and it is not very reactive at low temperatures.

Future Directions

There are several potential future directions for the study of 1,3-Dimethylpyrrolidine-3-carboxylic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the synthesis of various compounds and the treatment of various diseases. Additionally, research is needed to explore the potential use of this compound as a catalyst in a variety of chemical reactions. Finally, research is needed to explore the potential use of this compound in the synthesis of polymers and other materials.

Properties

IUPAC Name

1,3-dimethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-4-8(2)5-7/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXAABODWHHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273000
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-28-9
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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